

# Spectroscopic Profile of 2-Hexyl-1-decanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hexyl-1-decanol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hexyl-1-decanol**, a branched-chain primary alcohol. The information presented herein is crucial for the compound's identification, characterization, and quality control in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Hexyl-1-decanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3.54	d	-CH <sub>2</sub> OH
1.46	m	-CH-
1.20-1.38	m	-CH <sub>2</sub> - (chain)
0.88	t	-CH <sub>3</sub>

<sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
65.85	-CH <sub>2</sub> OH
40.16	-CH-
31.89	-CH <sub>2</sub> -
30.85	-CH <sub>2</sub> -
29.94	-CH <sub>2</sub> -
29.35	-CH <sub>2</sub> -
22.34	-CH <sub>2</sub> -
14.13	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~3330	O-H stretch (broad)
~2957	C-H stretch (asymmetric)
~2924	C-H stretch (asymmetric)
~2855	C-H stretch (symmetric)
~1467	C-H bend (scissoring)
~1058	C-O stretch

## Mass Spectrometry (MS)

m/z	Interpretation
224	[M-H <sub>2</sub> O] <sup>+</sup>
196	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
168	[M-C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
140	[M-C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>
112	[M-C <sub>9</sub> H <sub>19</sub> ] <sup>+</sup>
83	C <sub>6</sub> H <sub>11</sub> <sup>+</sup>
69	C <sub>5</sub> H <sub>9</sub> <sup>+</sup>
57	C <sub>4</sub> H <sub>9</sub> <sup>+</sup> (Base Peak)
43	C <sub>3</sub> H <sub>7</sub> <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker WH-90 spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei. The sample of **2-Hexyl-1-decanol** was dissolved in

deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

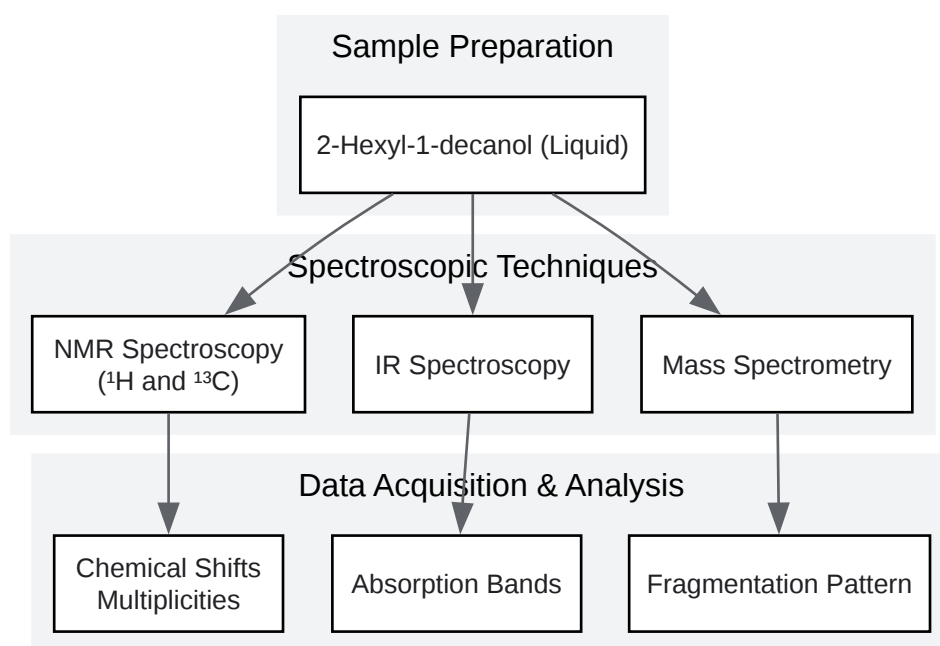
The infrared spectrum was obtained using a DIGILAB FTS-14 Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat liquid **2-Hexyl-1-decanol** was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the vapor phase.

## Mass Spectrometry (MS)

Mass spectral data was obtained from the NIST Mass Spectrometry Data Center. The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). The fragmentation pattern of **2-Hexyl-1-decanol** was analyzed to identify characteristic fragment ions. The two primary fragmentation pathways for alcohols are  $\alpha$ -cleavage and dehydration.[1]

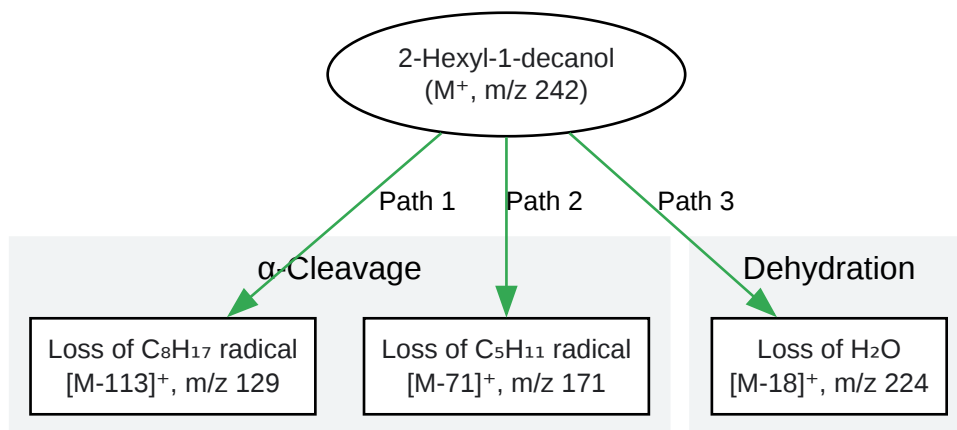
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in the fragmentation of **2-Hexyl-1-decanol**.



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General workflow for the spectroscopic analysis of **2-Hexyl-1-decanol**.



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Logical diagram of the primary mass spectrometry fragmentation pathways for **2-Hexyl-1-decanol**.

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## References

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
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